molecular formula C7H8BrNO B8616573 3-(bromomethyl)-1-methylpyridin-2(1H)-one

3-(bromomethyl)-1-methylpyridin-2(1H)-one

Cat. No.: B8616573
M. Wt: 202.05 g/mol
InChI Key: FDWIEDCIZZLNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(bromomethyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

3-(bromomethyl)-1-methylpyridin-2-one

InChI

InChI=1S/C7H8BrNO/c1-9-4-2-3-6(5-8)7(9)10/h2-4H,5H2,1H3

InChI Key

FDWIEDCIZZLNEA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,3-Dimethylpyridin-2(1H)-one (0.54 g, 4.4 mmol) was added to CCl4 (100 mL). N-Bromosuccinimide (0.78 g, 4.4 mmol) and benzoyl peroxide (0.11 g, 0.44 mmol) were added and the reaction mixture was refluxed for 3 hours. The reaction was cooled, filtered and concentrated. The residue was suspended in Et2O (10 mL) and filtered to provide 3-(bromomethyl)-1-methylpyridin-2(1H)-one (0.29 g, 32% yield) as a solid.
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Bromosuccinimide (2.17 g, 12.2 mmol) and benzoic peroxyanhydride (0.295 g, 1.22 mmol) were added to a flask containing a solution of 1,3-dimethylpyridin-2(1H)-one (1.50 g, 12.2 mmol) in carbon tetrachloride (250 mL, degassed with flowing N2 for 5 minutes). The mixture was heated at reflux for 3 hours. The reaction mixture was cooled to ambient temperature, filtered through filter paper, and the filtrate was concentrated under vacuum. The residue was suspended in diethyl ether (20 mL), stirred for 15 minutes, and the liquid was decanted. The solids were rinsed with diethyl ether (3×5 mL), then dried under vacuum to give 3-(bromomethyl)-1-methylpyridin-2(1H)-one as a yellow solid (1.1 g).
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
0.295 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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